molecular formula C15H22N2O3 B1341112 Tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate CAS No. 889956-76-7

Tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B1341112
CAS No.: 889956-76-7
M. Wt: 278.35 g/mol
InChI Key: RSPKBJLYYKOYLJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-hydroxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structure can be modified to enhance its biological activity and selectivity towards specific targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, influencing the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate

Uniqueness: Tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate is unique due to the specific positioning of the hydroxyphenyl group on the piperazine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the tert-butyl group also contributes to its unique steric and electronic properties, affecting its interactions with molecular targets.

Biological Activity

Tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate (CAS No. 889956-76-7) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a hydroxyphenyl moiety. The synthesis typically involves the reaction of piperazine derivatives with appropriate carboxylic acids under controlled conditions, often utilizing coupling agents to facilitate the formation of the ester bond.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : This compound has been shown to exhibit affinity for histamine receptors, particularly the H3 receptor, which plays a crucial role in neurotransmission and cognitive functions. Studies indicate that it can modulate histaminergic signaling pathways, potentially influencing sleep-wake cycles and appetite regulation .
  • Enzyme Inhibition : It may also act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar piperazine structures have been identified as inhibitors of N-myristoyltransferase (NMT), which is implicated in the proliferation of Trypanosoma brucei, suggesting potential antiparasitic properties .

Antiparasitic Properties

Research has highlighted the potential of this compound as an antiparasitic agent. Its structural analogs have demonstrated significant activity against Trypanosoma brucei, with modifications leading to enhanced potency and selectivity .

Anticancer Activity

The compound is also under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The modulation of signaling pathways related to cancer cell survival and proliferation has been noted in various assays .

Case Studies

Case Study 1: Histamine H3 Receptor Modulation

In a study assessing the binding affinity of various piperazine derivatives at the human histamine H3 receptor, this compound exhibited promising results. The compound demonstrated a high binding affinity (IC50 values in the low micromolar range), indicating its potential as a therapeutic agent for disorders linked to histamine dysregulation, such as insomnia or obesity .

Case Study 2: Antiparasitic Efficacy

A series of experiments conducted on T. brucei showed that modifications to the piperazine structure significantly influenced the compound's efficacy. The optimized derivative exhibited an IC50 value of 0.1 μM against NMT, highlighting its potential as a lead compound for developing new antiparasitic drugs .

Comparative Analysis

CompoundBiological ActivityIC50 Value (μM)Reference
This compoundHistamine H3 receptor ligandLow micromolar
Pyridylpiperazine analogsNMT inhibitor0.1
Other piperazine derivativesAnticancer activityVaries

Properties

IUPAC Name

tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-7-16-13(10-17)11-5-4-6-12(18)9-11/h4-6,9,13,16,18H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPKBJLYYKOYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587710
Record name tert-Butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889956-76-7
Record name tert-Butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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